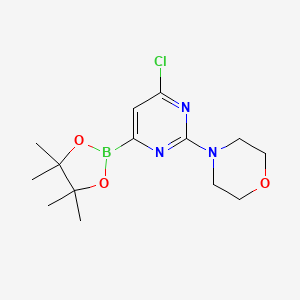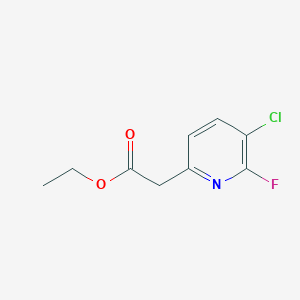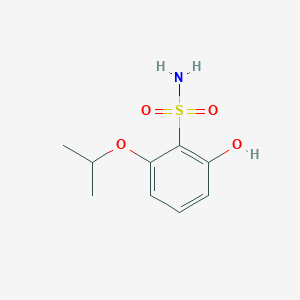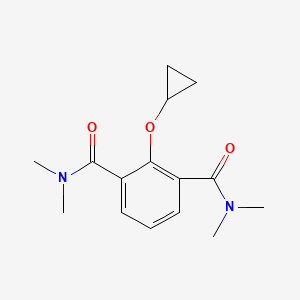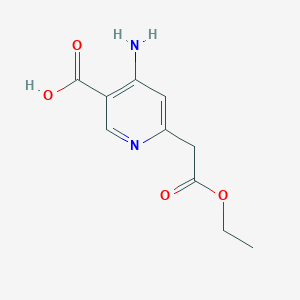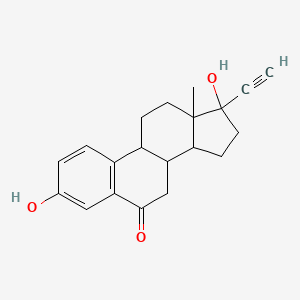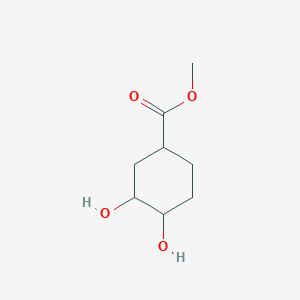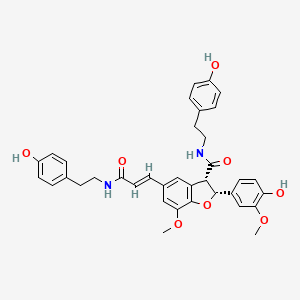
Tataramide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tataramide B is a natural product belonging to the group of phytochemicals. It is a bioactive compound isolated from the skin of venomous vipers, particularly from the species Bothrops jararaca . This compound is known for its unique chemical structure and significant biological activities, including anticoagulant and anti-platelet aggregation effects .
Métodos De Preparación
The primary method for preparing Tataramide B involves extraction and purification from the skin of venomous vipers . The extraction process includes solvent extraction, separation, column chromatography, and crystallization . Due to the presence of other toxic components in the viper’s skin, necessary safety measures such as wearing protective gloves and goggles are required during the extraction process .
Análisis De Reacciones Químicas
Tataramide B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tataramide B has important applications in the field of medicine. It has been found to possess anticoagulant and anti-platelet aggregation effects, making it useful in the treatment of thrombotic diseases such as cardiovascular and cerebrovascular diseases . It is also used as an analytical reference material for high-performance liquid chromatography standards and as a quality control or bioactive agent .
Mecanismo De Acción
The mechanism of action of Tataramide B involves its interaction with molecular targets and pathways related to coagulation and platelet aggregation. It inhibits the aggregation of platelets and the formation of blood clots by interfering with specific proteins and enzymes involved in these processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to coagulation .
Comparación Con Compuestos Similares
Tataramide B is structurally related to other naturally occurring compounds such as tataric acid A, tataric acid B, and tataric acid C . These compounds share similar chemical structures but differ in their biological activities and applications. This compound is unique due to its potent anticoagulant and anti-platelet aggregation effects, which are not as pronounced in the other tataric acid derivatives .
Conclusion
This compound is a fascinating compound with significant biological activities and potential applications in medicine and research. Its unique chemical structure and potent effects on coagulation and platelet aggregation make it a valuable compound for further study and development.
Propiedades
Fórmula molecular |
C36H36N2O8 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34-/m0/s1 |
Clave InChI |
DROXVBRNXCRUHP-WUVWWEHLSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1O[C@H]([C@H]2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O |
SMILES canónico |
COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


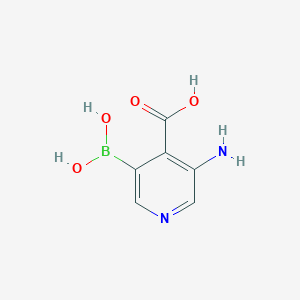
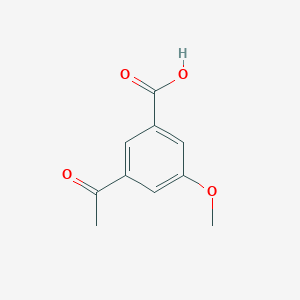
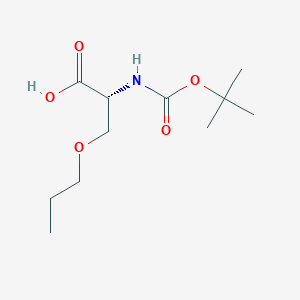
![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)

